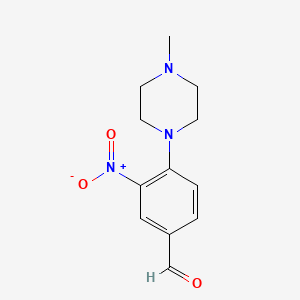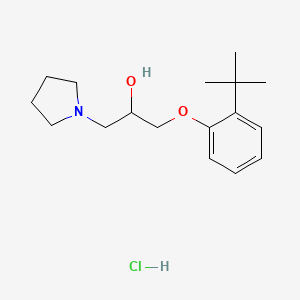![molecular formula C11H13NO3 B4988293 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 86181-89-7](/img/structure/B4988293.png)
5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is widely used in the treatment of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. The purpose of
Mécanisme D'action
Moxifloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in the replication and transcription of bacterial DNA. This leads to the inhibition of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
Moxifloxacin has been found to have a high affinity for bacterial DNA gyrase and topoisomerase IV, resulting in potent antibacterial activity. It has also been shown to have good tissue penetration and is effective against both gram-positive and gram-negative bacteria. Moxifloxacin has a half-life of approximately 12 hours and is primarily eliminated through the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
Moxifloxacin has several advantages for lab experiments, including its broad-spectrum antibacterial activity, good tissue penetration, and low toxicity. However, its use can also have limitations, such as the potential for the development of antibiotic resistance and the need for careful monitoring of its use due to the potential for adverse effects.
Orientations Futures
There are several potential future directions for the use of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce the risk of adverse effects. Another area of research is the investigation of its potential use in the treatment of other diseases, such as tuberculosis and other mycobacterial infections. Additionally, further studies are needed to better understand the mechanisms of action of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one and to identify potential new targets for antibacterial drugs.
Méthodes De Synthèse
Moxifloxacin is synthesized from the intermediate compound 1,8-dichloro-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The synthesis of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one involves the reaction of the intermediate compound with 4-methylphenol and sodium hydroxide in the presence of a catalyst. The reaction results in the formation of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one, which is then purified using various techniques such as crystallization and chromatography.
Applications De Recherche Scientifique
Moxifloxacin has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections. It has been used in numerous clinical trials and has been approved by the FDA for use in adults for the treatment of various infections. Moxifloxacin has also been studied for its potential use in the treatment of other diseases, such as tuberculosis, due to its ability to penetrate the cell wall of mycobacteria.
Propriétés
IUPAC Name |
5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)14-7-10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPWBAIAMITMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387097 |
Source


|
| Record name | 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylphenoxy)methyl]-1,3-oxazolidin-2-one | |
CAS RN |
86181-89-7 |
Source


|
| Record name | 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)




![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
